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molecular formula C9H4F3N3O4 B8309136 6-Trifluoromethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione

6-Trifluoromethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8309136
M. Wt: 275.14 g/mol
InChI Key: VICKEBHDWGLQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620979

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). 6-Trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione (200 mg, 0.869 mmol) was dissolved in 8 mL of concentrated H2SO4 and the yellow-green solution was cooled to 0° C. with stirring. To this was added in small portions KNO3 (87.8 mg, 1.10 mmol). The reaction was allowed to stir 1 h at 0° C. and then was allowed to come to room temperature and stir overnight. The brown-orange reaction mixture was then poured into 10 mL ice H2O. The product was isolated by vacuum filtration as pale yellow crystals which were rinsed with a small amount of cold H2O and air dried. The crystals were further dried under vacuum (0.1 torr, 25° C.) to yield 121.1 mg (50.6% yield). 1H NMR (d6 -DMSO) δ 7.53 (s, 1H, ArH), 7.80 (s, 1H, ArH), 12.4 (s, 2H, NH). EIMS m/z 275 (81, M+), 217 (36), 201 (100, bp), EIHRMS calc. for C9H4N3O4F3 275.0153, found 275.0170.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
87.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C9H4N3O4F3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
50.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[C:7](=[O:14])[NH:6]2.[N+:17]([O-])([O-:19])=[O:18].[K+]>OS(O)(=O)=O>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[N+:17]([O-:19])=[O:18])[NH:9][C:8](=[O:13])[C:7](=[O:14])[NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C=1C=C2NC(C(NC2=CC1)=O)=O)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
87.8 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice H2O
Quantity
10 mL
Type
reactant
Smiles
Step Four
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C9H4N3O4F3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum filtration as pale yellow crystals which
WASH
Type
WASH
Details
were rinsed with a small amount of cold H2O and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crystals were further dried under vacuum (0.1 torr, 25° C.)
CUSTOM
Type
CUSTOM
Details
to yield 121.1 mg (50.6% yield)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2NC(C(NC2=CC1[N+](=O)[O-])=O)=O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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